3-Amino-5-allylamino-1,2,4-thiadiazole
Overview
Description
The compound “3-Amino-5-allylamino-1,2,4-thiadiazole” is a type of 1,3,4-thiadiazole . 1,3,4-thiadiazoles are known to be integral features of a variety of natural products and medicinal agents .
Synthesis Analysis
1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another approach to the synthesis of substituted 5-amino- and 3-amino-1,2,4-thiadiazoles has been achieved. Derivatization by palladium-catalyzed Suzuki−Miyaura coupling enables the rapid preparation of analogs around this pharmaceutically relevant core .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is confirmed by X-ray diffraction which shows layers consisting of an elaborate two-dimensional hydrogen bonded network of molecules .Chemical Reactions Analysis
1,3,4-thiadiazole molecules have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound “3-Amino-5-allylamino-1,2,4-thiadiazole” has a molecular weight of 156.21 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 3 .Scientific Research Applications
1. Antifungal Applications
- Summary of Application: 1,3,4-thiadiazole derivatives of glucosides, synthesized using d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol, have shown good antifungal activities .
- Methods of Application: A convergent synthetic route was employed to synthesize these derivatives .
- Results: Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
2. Anticancer Applications
- Summary of Application: Thiadiazole derivatives have been synthesized and their anticancer effects on various cell lines have been investigated .
- Methods of Application: The synthesis of these derivatives was confirmed through nuclear magnetic resonance (NMR) analyses. Their anticancer potential was evaluated through in silico and in vitro cell-based assays using LoVo and MCF-7 cancer lines .
- Results: The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .
3. Urease Inhibitory Applications
- Summary of Application: Novel compounds against H. pylori bacterium have been synthesized by the mechanism of urease inhibition .
- Methods of Application: The synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives (7a–l) were evaluated for potent urease inhibitory activity .
- Results: The results of this study are presented in the referenced article .
Future Directions
Although there are insufficient results to state the quality of 2-amino-1,3,4-thiadiazoles as a new class of antiparasitic agents, many reported derivatives can be considered as lead compounds for drug synthesis and a promise for the future treatment of parasitosis and provide a valid strategy for the development of potent antiparasitic drugs .
properties
IUPAC Name |
5-N-prop-2-enyl-1,2,4-thiadiazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-2-3-7-5-8-4(6)9-10-5/h2H,1,3H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISXCAAYLVJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364873 | |
Record name | 3-Amino-5-allylamino-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-allylamino-1,2,4-thiadiazole | |
CAS RN |
60093-16-5 | |
Record name | 3-Amino-5-allylamino-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60093-16-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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